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Compound of Interest

Compound Name: 4-(Tetrahydropyran-4-yloxy)aniline

Cat. No.: B1345294 Get Quote

In-Depth Technical Guide: 4-(tetrahydropyran-4-
yloxy)aniline
For Researchers, Scientists, and Drug Development Professionals

Introduction
4-(tetrahydropyran-4-yloxy)aniline is a key chemical intermediate prominently featured in

medicinal chemistry and drug discovery. Its unique structural combination of an aniline moiety

and a tetrahydropyran ring makes it a valuable building block for the synthesis of complex

molecules with significant biological activity. This guide provides a comprehensive overview of

its chemical properties, a detailed synthesis protocol, and its application in the development of

targeted therapeutics, particularly as a precursor to kinase inhibitors.

Core Molecular Data
The fundamental molecular and chemical properties of 4-(tetrahydropyran-4-yloxy)aniline
are summarized in the table below for quick reference.
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Property Value

Molecular Formula C₁₁H₁₅NO₂

Molecular Weight 193.24 g/mol

CAS Number 917483-71-7

Appearance Varies (often a solid)

Purity Typically ≥99% for synthetic applications

Solubility Soluble in common organic solvents

Storage Store in a cool, dry place

Synthesis Protocol: Etherification via Mitsunobu
Reaction
A robust and widely applicable method for the synthesis of 4-(tetrahydropyran-4-yloxy)aniline
is the Mitsunobu reaction. This reaction facilitates the etherification of a phenol with a

secondary alcohol, offering high yields and stereochemical control. The general principle

involves the activation of the alcohol with a phosphine and an azodicarboxylate, followed by

nucleophilic attack by the phenol.

Experimental Protocol
Materials:

4-Aminophenol

Tetrahydropyran-4-ol

Triphenylphosphine (PPh₃)

Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

Anhydrous Tetrahydrofuran (THF)

Saturated aqueous sodium bicarbonate
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Brine

Anhydrous magnesium sulfate (MgSO₄)

Silica gel for column chromatography

Ethyl acetate and hexanes (for chromatography)

Procedure:

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon

or nitrogen), add 4-aminophenol (1.0 equivalent) and anhydrous tetrahydrofuran (THF). Stir

the solution until the 4-aminophenol is fully dissolved.

Addition of Reagents: To the stirred solution, add tetrahydropyran-4-ol (1.2 equivalents)

followed by triphenylphosphine (1.5 equivalents).

Initiation of Reaction: Cool the reaction mixture to 0°C in an ice bath. Slowly add diisopropyl

azodicarboxylate (DIAD) (1.5 equivalents) dropwise over 10-15 minutes, ensuring the

internal temperature does not rise significantly.

Reaction Progression: After the addition of DIAD is complete, remove the ice bath and allow

the reaction to warm to room temperature. Stir the mixture for 12-24 hours, monitoring the

progress by thin-layer chromatography (TLC).

Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to

remove the THF.

Extraction: Redissolve the residue in ethyl acetate and wash with saturated aqueous sodium

bicarbonate, followed by brine.

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter,

and concentrate under reduced pressure to yield the crude product.

Purification: Purify the crude product by flash column chromatography on silica gel using a

gradient of ethyl acetate in hexanes to afford pure 4-(tetrahydropyran-4-yloxy)aniline.
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Application in Drug Discovery: A Precursor to ALK5
Inhibitors
4-(tetrahydropyran-4-yloxy)aniline serves as a crucial building block in the synthesis of

potent and selective inhibitors of Activin-receptor like kinase 5 (ALK5), also known as the

Transforming Growth Factor-β (TGF-β) type I receptor.[1] Dysregulation of the TGF-β signaling

pathway is implicated in a variety of diseases, including cancer and fibrosis, making ALK5 a

significant therapeutic target.[1]

TGF-β Signaling Pathway and Inhibition
The canonical TGF-β signaling pathway is initiated by the binding of a TGF-β ligand to the

TGF-β type II receptor (TGFβRII), which then recruits and phosphorylates the TGF-β type I

receptor (ALK5). Activated ALK5 subsequently phosphorylates downstream signaling

molecules, Smad2 and Smad3. These phosphorylated Smads form a complex with Smad4,

which translocates to the nucleus to regulate the transcription of target genes involved in cell

growth, differentiation, and extracellular matrix production. Small molecule inhibitors targeting

the ATP-binding site of ALK5 can effectively block this signaling cascade.
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Caption: TGF-β signaling pathway and the mechanism of ALK5 inhibition.

Synthetic Workflow for an ALK5 Inhibitor
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The synthesis of a typical ALK5 inhibitor using 4-(tetrahydropyran-4-yloxy)aniline as a

starting material involves a multi-step process. A representative workflow is outlined below.

4-(tetrahydropyran-4-yloxy)aniline

Coupling Reaction
(e.g., with a heterocyclic halide)

Intermediate Compound

Further Functionalization
(e.g., amidation, substitution)

Final ALK5 Inhibitor

Purification
(e.g., Chromatography, Recrystallization)

Characterization
(e.g., NMR, Mass Spec, Purity)
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Caption: General synthetic workflow for an ALK5 inhibitor.
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Conclusion
4-(tetrahydropyran-4-yloxy)aniline is a versatile and valuable intermediate in the field of drug

discovery. Its straightforward synthesis and the desirable physicochemical properties imparted

by the tetrahydropyran moiety make it an attractive starting material for the development of

novel therapeutics. The successful application of this compound in the synthesis of ALK5

inhibitors highlights its importance in targeting complex signaling pathways implicated in

various human diseases. This guide provides foundational knowledge for researchers and

scientists working to leverage this important chemical entity in their drug development

programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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